N-(2-{[5-chloro-2-(methylsulfanyl)pyrimidin-4-yl]formamido}ethyl)benzamide
Description
N-(2-{[5-chloro-2-(methylsulfanyl)pyrimidin-4-yl]formamido}ethyl)benzamide is a synthetic chemical compound with significant potential in various fields of scientific research. Its unique structure, consisting of a pyrimidine ring with chloro and methylsulfanyl substitutions, as well as a benzamide moiety, suggests versatile chemical properties and applications.
Properties
IUPAC Name |
N-(2-benzamidoethyl)-5-chloro-2-methylsulfanylpyrimidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN4O2S/c1-23-15-19-9-11(16)12(20-15)14(22)18-8-7-17-13(21)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,17,21)(H,18,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHUFHDOSXCNPCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)C(=O)NCCNC(=O)C2=CC=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[5-chloro-2-(methylsulfanyl)pyrimidin-4-yl]formamido}ethyl)benzamide typically involves multiple steps, including the formation of the pyrimidine ring and subsequent substitutions:
Formation of the Pyrimidine Ring: : The pyrimidine ring can be synthesized through a Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester.
Chloro and Methylsulfanyl Substitutions: : Chlorination and methylsulfanyl substitution reactions are performed using reagents like thionyl chloride and methylthiol.
Formation of Formamido and Benzamide Moieties: : The formamido group is introduced via formylation, followed by the attachment of the benzamide group through amide bond formation.
Industrial Production Methods
On an industrial scale, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions It Undergoes
N-(2-{[5-chloro-2-(methylsulfanyl)pyrimidin-4-yl]formamido}ethyl)benzamide can undergo various types of chemical reactions:
Oxidation: : The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: : Reduction reactions may target the formamido group, converting it into an amine using reducing agents like lithium aluminium hydride.
Substitution: : The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reducing Agents: : Lithium aluminium hydride, sodium borohydride.
Nucleophiles: : Amines, thiols.
Major Products Formed from These Reactions
Oxidation Products: : Sulfoxide, sulfone derivatives.
Reduction Products: : Amine derivatives.
Substitution Products: : Substituted pyrimidine derivatives.
Scientific Research Applications
Use in Chemistry
N-(2-{[5-chloro-2-(methylsulfanyl)pyrimidin-4-yl]formamido}ethyl)benzamide serves as an intermediate in the synthesis of more complex molecules, aiding in the development of novel compounds for various applications.
Use in Biology and Medicine
In biological research, this compound is explored for its potential as a pharmacophore, exhibiting activity against certain enzymes and receptors. Its structural features suggest applications in designing inhibitors for specific biological targets.
Use in Industry
Industrially, this compound may be used in the development of agrochemicals, pharmaceuticals, and other specialized chemicals due to its versatile reactivity.
Mechanism of Action
Molecular Targets and Pathways Involved
The compound’s mechanism of action involves interacting with specific molecular targets, such as enzymes or receptors, leading to inhibition or modulation of their activity. The pyrimidine ring and benzamide moieties play crucial roles in binding to these targets, influencing biochemical pathways.
Comparison with Similar Compounds
Comparison with Other Similar Compounds
Compared to other pyrimidine and benzamide derivatives, N-(2-{[5-chloro-2-(methylsulfanyl)pyrimidin-4-yl]formamido}ethyl)benzamide stands out due to its unique combination of chloro and methylsulfanyl substitutions. This distinct structure imparts specific chemical and biological properties, making it a valuable compound for diverse applications.
List of Similar Compounds
5-Chloro-2-(methylsulfanyl)pyrimidine
N-(2-{[5-Bromo-2-(methylsulfanyl)pyrimidin-4-yl]formamido}ethyl)benzamide
N-(2-{[5-Chloro-2-(ethylsulfanyl)pyrimidin-4-yl]formamido}ethyl)benzamide
This compound holds promise in numerous areas, from synthetic chemistry to medicinal research, underscoring its significance in the scientific community.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
